![molecular formula C9H16N2 B2757795 N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine CAS No. 1026984-88-2](/img/structure/B2757795.png)
N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine
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Overview
Description
N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPMP is a derivative of the psychoactive drug, methamphetamine, and is structurally similar to other amphetamines. However, MPMP has unique properties that make it a valuable tool for scientific research.
Scientific Research Applications
Exposure and Metabolism
Human Exposure and Absorption Dynamics : Studies on human volunteers exposed to NMP through inhalation and dermal routes have delineated the absorption dynamics, revealing significant dermal absorption contributing to total uptake. Urinary concentrations of NMP and its metabolites, like 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) and 2-hydroxy-N-methylsuccinimide (2-HMSI), provide insights into its metabolic pathways in humans (Bader et al., 2007).
Metabolites as Biomarkers of Exposure : Research has also focused on evaluating biomarkers of NMP exposure, such as the presence of N-methylsuccinimide (MSI) in plasma and urine, to assess and monitor occupational and environmental exposure levels (Jönsson & Akesson, 2001).
Toxicological Studies
- Impact on Reproductive Health : Investigations into the potential reproductive health risks have documented cases of intrauterine growth retardation and fetal demise associated with occupational exposure to NMP, highlighting its potential reproductive toxicity (Solomon et al., 1996).
Industrial and Environmental Interactions
Role in Industrial Applications : NMP's utility as an organic solvent across various industries underscores its significance in industrial applications, necessitating studies on safe usage levels, exposure risks, and protective measures to mitigate potential health impacts.
Exposure in Different Environmental Settings : Comparative studies of NMP exposure in dry versus humid air conditions have provided valuable data on the influence of environmental factors on its absorption and metabolism, guiding safety protocols in occupational settings (Carnerup et al., 2006).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing imidazole, a similar heterocyclic moiety, have been known to exhibit a broad range of biological activities .
Mode of Action
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
It’s worth noting that imidazole derivatives have been reported to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound’s molecular properties such as its molecular weight, polar surface area, and freely rotating bonds, which can influence its bioavailability, have been reported .
Result of Action
It’s worth noting that imidazole derivatives have been reported to exhibit a broad range of biological activities .
properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-8(2)10-7-9-5-4-6-11(9)3/h4-6,8,10H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVSQMWIMFRPCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine |
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